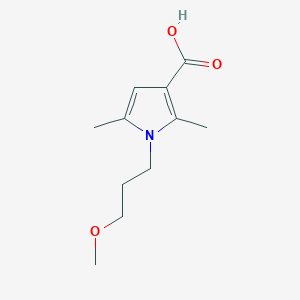

1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Beschreibung

Chemical Identity and Nomenclature

The compound is definitively characterized by its International Union of Pure and Applied Chemistry (IUPAC) name: 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . Its molecular formula, $$ \text{C}{11}\text{H}{17}\text{NO}_{3} $$, corresponds to a molecular weight of 211.26 g/mol. The structural features include:

- A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) substituted at the 1-position with a 3-methoxypropyl group.

- Methyl groups at the 2- and 5-positions of the pyrrole ring.

- A carboxylic acid functional group at the 3-position.

The SMILES notation $$ \text{O=C(O)C=1C=C(N(C1C)CCCOC)C} $$ and InChIKey $$ \text{RVAKZEVLRPWVPQ-UHFFFAOYSA-N} $$ further specify its connectivity and stereoelectronic properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 876294-74-5 | |

| Molecular Formula | $$ \text{C}{11}\text{H}{17}\text{NO}_{3} $$ | |

| Molecular Weight | 211.26 g/mol |

Historical Context of Pyrrole Derivatives

Pyrrole derivatives have been integral to organic chemistry since their discovery in coal tar by Friedlieb Ferdinand Runge in 1834. The unsubstituted pyrrole ring is a component of biologically critical molecules such as heme , chlorophyll , and vitamin B$$_{12}$$ . Synthetic modifications, including alkylation and carboxylation, emerged in the mid-20th century to enhance stability and tailor pharmacological properties. The introduction of methoxypropyl and methyl groups in this compound reflects modern strategies to optimize solubility and steric interactions for medicinal applications.

Position within Heterocyclic Chemistry Framework

As a monocyclic aromatic heterocycle , pyrrole’s electronic structure features a 6 π-electron system (4 π-electrons from the conjugated double bonds and 2 from the nitrogen lone pair). Substitutions at the 1-, 2-, and 5-positions perturb this system:

- The methoxypropyl group at N-1 introduces steric bulk and electron-donating methoxy effects.

- Methyl groups at C-2 and C-5 exert inductive electron-donating effects, stabilizing the aromatic ring.

- The carboxylic acid at C-3 adds polarity and hydrogen-bonding capacity, influencing reactivity and intermolecular interactions.

This compound exemplifies the bridge between simple pyrroles and complex pharmaceuticals , leveraging heterocyclic aromaticity while incorporating functional groups for targeted bioactivity.

Structural Comparison with Related Pyrrole Carboxylic Acids

Comparative analysis with structurally analogous pyrrole carboxylic acids reveals distinct substituent effects:

The methoxypropyl group in the target compound balances steric accessibility and lipophilicity, distinguishing it from analogs with rigid aromatic or strained aliphatic substitutions. The carboxylic acid group at C-3 is conserved across derivatives, underscoring its role in molecular recognition and salt formation.

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-10(11(13)14)9(2)12(8)5-4-6-15-3/h7H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAKZEVLRPWVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCCOC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182486 | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876294-74-5 | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrrole Core Synthesis and Substitution

The 2,5-dimethylpyrrole core is typically synthesized via classical pyrrole synthesis methods such as the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with ammonia or primary amines. The methyl groups at positions 2 and 5 can be introduced by using appropriately substituted diketones or by methylation of the pyrrole ring post-synthesis.

N-Alkylation with 3-Methoxypropyl Group

The key step for introducing the 3-methoxypropyl substituent on the nitrogen involves N-alkylation of the pyrrole ring. This is commonly achieved by reacting the pyrrole with 3-methoxypropyl halides (e.g., 3-methoxypropyl bromide or chloride) under basic conditions. The reaction conditions typically include:

- Use of a base such as potassium carbonate or sodium hydride to deprotonate the pyrrole nitrogen.

- Solvent systems like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Controlled temperature to avoid over-alkylation or side reactions.

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 3 can be introduced by:

- Starting from a 3-substituted pyrrole ester, followed by hydrolysis under basic or acidic conditions to yield the carboxylic acid.

- Direct oxidation of a methyl group at position 3 to the carboxylic acid, although this is less common due to selectivity challenges.

A typical hydrolysis procedure involves refluxing the ester in aqueous sodium hydroxide solution in ethanol or water, followed by acidification to precipitate the carboxylic acid.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Pyrrole synthesis | Condensation of 2,5-hexanedione with ammonia or amine | 2,5-Dimethylpyrrole | 70-85 | Paal-Knorr synthesis |

| 2. N-Alkylation | 2,5-Dimethylpyrrole + 3-methoxypropyl bromide, K2CO3, DMF, 50-80°C, 12 h | 1-(3-Methoxypropyl)-2,5-dimethylpyrrole | 60-75 | Controlled to avoid dialkylation |

| 3. Carboxylation | Esterification at position 3 or direct ester precursor | 1-(3-Methoxypropyl)-2,5-dimethylpyrrole-3-carboxylate | 65-80 | Precursor for hydrolysis |

| 4. Hydrolysis | NaOH (10%), EtOH/H2O reflux 3-4 h, acidify with HCl | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 85-95 | Purification by filtration |

Research Findings and Optimization

Alkylation Efficiency: The choice of base and solvent critically affects the selectivity and yield of the N-alkylation step. Sodium hydride provides stronger deprotonation but requires careful handling, while potassium carbonate offers milder conditions with slightly lower yields.

Hydrolysis Conditions: Refluxing the ester in aqueous sodium hydroxide with ethanol as co-solvent ensures complete conversion to the acid with minimal side reactions. Acidification to pH ~3 precipitates the product efficiently.

Purity and Characterization: The final product is typically obtained as a white solid with high purity (>98%) confirmed by NMR and mass spectrometry. Melting points and chromatographic profiles are consistent with literature data for substituted pyrrole carboxylic acids.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Base for N-alkylation | K2CO3, NaH | NaH gives higher yield but more reactive |

| Solvent for alkylation | DMF, THF | DMF preferred for solubility and reactivity |

| Temperature | 50-80°C | Higher temp increases rate but may cause side reactions |

| Hydrolysis medium | 10% NaOH in EtOH/H2O | Efficient ester cleavage, high yield |

| Acidification pH | ~3 (using HCl) | Optimal for precipitation of acid |

| Reaction time | 3-4 hours (hydrolysis), 12 hours (alkylation) | Ensures complete conversion |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of pyrrole derivatives with ketone or aldehyde groups.

Reduction: Formation of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Formation of halogenated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized various pyrrole derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating promising results in terms of zone of inhibition .

Case Study: Antimicrobial Activity

A study synthesized a series of pyrrole derivatives, including those related to this compound, and tested them for antimicrobial properties. The results showed that certain derivatives had notable activity against common pathogens, highlighting the potential of this compound in developing new antimicrobial agents .

Biochemical Research

The compound's structural characteristics make it suitable for use in biochemical assays. Its ability to interact with biological molecules suggests potential applications in drug design and development. Computational modeling studies have shown that pyrrole scaffolds can effectively bind to viral proteins, such as those from hepatitis B virus, indicating their relevance in antiviral drug discovery .

Comparative Analysis of Pyrrole Derivatives

To better understand the applications of this compound relative to other pyrrole derivatives, the following table summarizes key findings from various studies:

| Compound Name | Antimicrobial Activity | Binding Affinity (HBV) | Conductivity (S/cm) |

|---|---|---|---|

| This compound | Moderate | High | Not tested |

| Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | High | Moderate | Moderate |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Low | High | High |

Wirkmechanismus

The mechanism of action of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, F in phenyl substituents): These may enhance binding affinity to target receptors by modulating electron density .

Structural Flexibility :

- The 3-carboxylic acid group is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets.

- N-1 substituents vary widely, enabling fine-tuning of pharmacokinetic properties. For example, the cyclopropyl group in 1-cyclopropyl-2,5-dimethyl-pyrrole-3-carboxylic acid may confer metabolic stability compared to bulkier aryl groups .

Commercial and Research Relevance :

- The fluorophenyl analog (1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ) is commercially available, indicating its utility in drug discovery .

- The discontinued 1-(4-(difluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid () highlights industry efforts to explore halogenated derivatives.

Biologische Aktivität

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Chemical Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- CAS Number : 876294-74-5

- MDL Number : MFCD09871141

- Structure : The compound contains a pyrrole ring substituted with a methoxypropyl group and two methyl groups, contributing to its unique biological profile.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. A study on related pyrrole compounds demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often below 0.1 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Pyrrole A | 0.039 | Aspergillus fumigatus |

| Pyrrole B | 0.078 | E. coli |

| Pyrrole C | 0.156 | Staphylococcus aureus |

Anti-Tuberculosis Activity

A related study focused on the design and synthesis of pyrrole-based compounds for anti-tuberculosis (TB) activity. It was found that modifications in the structure significantly influenced their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with MIC values lower than 0.016 µg/mL against drug-resistant strains .

Cytotoxicity and Safety Profile

The cytotoxicity of these compounds is an essential factor in their development as therapeutic agents. In vitro studies have shown that many pyrrole derivatives maintain low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : Similar compounds have been shown to disrupt the biosynthesis pathways in mycobacteria, which is crucial for their survival .

- Interaction with Enzymes : Pyrroles can inhibit various enzymes involved in microbial metabolism, enhancing their antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrrole derivatives, researchers evaluated the antimicrobial efficacy of this compound alongside other compounds. The results indicated that this compound exhibited comparable efficacy to established antibiotics, making it a candidate for further research in antimicrobial therapies .

Case Study 2: Anti-TB Research

In another investigation into anti-TB agents, the compound was tested against multiple strains of M. tuberculosis. The study highlighted its potential as an effective treatment option for drug-resistant TB strains due to its ability to inhibit the target enzyme MmpL3 effectively .

Q & A

Q. What are the recommended synthetic routes for 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves a multi-step synthesis starting with 2,5-dimethylpyrrole-3-carboxylic acid derivatives. The 3-methoxypropyl group can be introduced via nucleophilic substitution or coupling reactions. For example, highlights esterification and subsequent alkylation using chloro/methoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires controlling stoichiometry (1.2–1.5 equivalents of alkylating agent) and reaction time (12–24 hrs). Side products like N-overalkylation can be minimized using bulky bases (e.g., DBU) .

Q. How can NMR and LC-MS be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The 3-methoxypropyl substituent shows characteristic triplet signals for the methylene protons adjacent to the ether oxygen (δ ~3.4–3.6 ppm) and a singlet for the methoxy group (δ ~3.3 ppm). Pyrrole ring protons (2,5-dimethyl groups) typically appear as singlets at δ ~2.2–2.4 ppm .

- LC-MS : The molecular ion [M+H]⁺ should correspond to the molecular formula C₁₂H₁₇NO₃ (calculated m/z: 239.12). Fragmentation patterns may include loss of CO₂ (44 Da) and methoxypropyl side chains .

Q. What solvent systems are optimal for solubility and purification of this compound?

- Methodological Answer : The compound is polar due to the carboxylic acid and methoxypropyl groups. Solubility is higher in DMSO, DMF, or methanol. For recrystallization, mixed solvents like ethyl acetate/hexane (1:3) or methanol/water (gradient) are effective. TLC (silica, Rf ~0.3 in EtOAc/hexane 1:1) aids in monitoring purity .

Advanced Research Questions

Q. How does the 3-methoxypropyl substituent affect the compound’s electronic properties and reactivity in further derivatization?

- Methodological Answer : The electron-donating methoxy group increases electron density on the pyrrole ring, enhancing electrophilic substitution at the 4-position. Computational studies (DFT, HOMO-LUMO analysis) can predict reactivity. For example, shows similar pyrrole derivatives undergoing regioselective Suzuki-Miyaura coupling at the 4-position when electron-rich substituents are present . Experimental validation via Hammett plots or kinetic studies is recommended.

Q. What strategies resolve contradictions in reported spectral data for structurally analogous pyrrole-3-carboxylic acids?

- Methodological Answer : Discrepancies in NMR shifts (e.g., vs. 12) may arise from solvent effects or tautomerism. Use deuterated DMSO for consistent comparisons. For LC-MS, calibrate instruments with internal standards (e.g., reserpine) to ensure accuracy. Cross-reference with X-ray crystallography (e.g., ) to confirm solid-state conformations .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation via HPLC at 25°C/40°C over 72 hrs.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. notes that carboxylic acid derivatives often degrade above 200°C, but methoxypropyl groups may lower thermal resilience .

Q. What computational models are suitable for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or kinases) can prioritize in vitro testing. Pharmacophore models should account for the carboxylic acid’s hydrogen-bonding capacity and the methoxypropyl group’s lipophilicity. Similar compounds in show activity in enzyme inhibition assays, suggesting a scaffold-based approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.